2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid
Description
Chemical Structure and Key Features The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid (hereafter referred to as Compound A) is an Fmoc-protected amino acid derivative. Its structure comprises:
- Fmoc group: A 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) protecting group attached to the α-amino group.
- Benzoxazolone moiety: A 2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl substituent at the β-position of the propanoic acid backbone.
Applications Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c28-23(29)21(12-14-9-10-22-20(11-14)26-25(31)33-22)27-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLKIGUOPXQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)OC(=O)N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid , often referred to as Fmoc-amino acid derivative, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorenylmethoxycarbonyl Group : The fluorenyl group serves as a protective group in peptide synthesis.
- Coupling Reaction : The amino acid moiety is introduced via amide coupling reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Biological Activity
The biological activity of this compound is primarily linked to its structural components, which influence its interactions with various biological targets.
The compound interacts with specific molecular targets such as enzymes and receptors. The fluorenyl group may enhance binding to hydrophobic pockets in proteins, while the benzoxazole moiety can facilitate interactions through hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various biological effects.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
- Cytotoxicity Assays : In vitro assays have indicated potential cytotoxic effects against cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .
- Cellular Assays : Cellular assays utilizing this compound have been conducted to assess its impact on cell signaling pathways. Results suggest that it may influence pathways related to cell survival and apoptosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A belongs to a broader class of Fmoc-protected amino acids. Below is a comparative analysis of its structural analogs based on substituent diversity, molecular properties, and applications.
Table 1: Structural Comparison of Fmoc-Protected Amino Acids
Physicochemical Properties
- Solubility : The benzoxazolone group in Compound A introduces polarity due to its heterocyclic oxygen and nitrogen atoms, likely increasing aqueous solubility compared to purely aromatic substituents (e.g., phenyl or biphenyl analogs) .
- Stability : Benzoxazolone’s conjugated system may enhance UV stability, contrasting with halogenated analogs (e.g., 2-chlorophenyl derivatives), which are prone to dehalogenation under harsh conditions .
- Stereochemistry : Enantiomers of similar compounds (e.g., (S)- and (R)-2-allylindole derivatives) exhibit divergent biological activities, highlighting the importance of chirality in Compound A ’s applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
